3-[(2S)-pyrrolidin-2-yl]-1,2-oxazole
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Overview
Description
3-[(2S)-pyrrolidin-2-yl]-1,2-oxazole is a heterocyclic compound that features both a pyrrolidine ring and an oxazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a versatile scaffold in drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2S)-pyrrolidin-2-yl]-1,2-oxazole typically involves the construction of the pyrrolidine ring followed by the formation of the oxazole ring. One common method involves the cyclization of a suitable precursor containing both pyrrolidine and oxazole moieties. The reaction conditions often include the use of strong bases or acids to facilitate ring closure and the formation of the desired heterocyclic structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to streamline the production process and reduce costs .
Chemical Reactions Analysis
Types of Reactions
3-[(2S)-pyrrolidin-2-yl]-1,2-oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of pyrrolidine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the oxazole ring, to introduce various functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions include various substituted oxazole and pyrrolidine derivatives, which can be further utilized in the synthesis of more complex molecules with potential biological activities .
Scientific Research Applications
3-[(2S)-pyrrolidin-2-yl]-1,2-oxazole has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 3-[(2S)-pyrrolidin-2-yl]-1,2-oxazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity, or interact with receptors to modulate their signaling pathways. These interactions are mediated by the unique structural features of the compound, which allow it to fit into binding pockets and form stable complexes .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: These compounds share the pyrrolidine ring and exhibit similar biological activities.
Oxazole derivatives: Compounds with the oxazole ring also show comparable chemical reactivity and potential therapeutic effects
Uniqueness
3-[(2S)-pyrrolidin-2-yl]-1,2-oxazole is unique due to the combination of both pyrrolidine and oxazole rings in its structure. This dual-ring system provides a versatile scaffold that can be modified to enhance its biological activity and selectivity. The stereochemistry of the compound also plays a crucial role in its interaction with molecular targets, making it a valuable compound in drug discovery .
Properties
IUPAC Name |
3-[(2S)-pyrrolidin-2-yl]-1,2-oxazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-2-6(8-4-1)7-3-5-10-9-7/h3,5-6,8H,1-2,4H2/t6-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZNBAFGPZDBPKD-LURJTMIESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=NOC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)C2=NOC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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